Cas no 2165502-08-7 ((4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide)
![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide structure](https://ja.kuujia.com/scimg/cas/2165502-08-7x500.png)
(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide 化学的及び物理的性質
名前と識別子
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- (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- (4aS,7aR)-4-methylsulfonyl-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide
- (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine6,6-dioxide
- (4aR,7aS)-1-methanesulfonyl-octahydro-1H-6??-thieno[3,4-b]pyrazine-6,6-dione
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- インチ: 1S/C7H14N2O4S2/c1-14(10,11)9-3-2-8-6-4-15(12,13)5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
- InChIKey: YZPLMYIDTMEFOR-NKWVEPMBSA-N
- ほほえんだ: S1(C[C@H]2[C@@H](C1)N(CCN2)S(C)(=O)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 444
- トポロジー分子極性表面積: 100
- 疎水性パラメータ計算基準値(XlogP): -1.9
(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA35170-500mg |
(4Ar,7as)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
2165502-08-7 | >95% | 500mg |
$634.00 | 2024-04-20 | |
A2B Chem LLC | BA35170-1g |
(4Ar,7as)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
2165502-08-7 | >95% | 1g |
$717.00 | 2024-04-20 | |
Key Organics Ltd | LS-10765-1G |
(4aR,7aS)-1-methanesulfonyl-octahydro-1H-6??-thieno[3,4-b]pyrazine-6,6-dione |
2165502-08-7 | >95% | 1g |
£518.00 | 2025-02-08 |
(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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10. Bacteriological
(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxideに関する追加情報
Introduction to (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
The compound (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide with CAS No. 2165502-08-7 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule's name reflects its complex structure, which includes a thienopyrazine ring system and a methylsulfonyl group, both of which contribute to its distinctive chemical properties.
Recent studies have highlighted the importance of thienopyrazine derivatives in medicinal chemistry due to their potential as kinase inhibitors and modulators of various cellular pathways. The methylsulfonyl group attached to the pyrazine ring is particularly significant, as it enhances the molecule's bioavailability and stability. This functional group also plays a crucial role in modulating the compound's interactions with biological targets, making it a promising candidate for therapeutic interventions.
One of the most intriguing aspects of (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is its stereochemistry. The specific stereochemical configuration at the 4aR and 7aS positions is critical for its biological activity. Researchers have demonstrated that this configuration enhances the compound's ability to bind to target proteins, thereby improving its efficacy as a therapeutic agent. This finding underscores the importance of stereochemistry in drug design and highlights the potential of this compound in developing enantiomerically pure drugs.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a combination of palladium-catalyzed cross-coupling reactions and stereoselective ring-forming techniques. These methods not only improve the yield but also ensure high purity, which is essential for preclinical studies. The ability to synthesize this compound in large quantities has facilitated its evaluation in various biological assays, including cell-based screens and animal models.
In terms of biological activity, (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide has shown potent inhibitory effects on several kinases associated with cancer and inflammatory diseases. Preclinical studies have demonstrated that this compound can effectively suppress tumor growth in animal models without causing significant toxicity to healthy cells. These findings suggest that it may serve as a lead compound for developing novel anti-cancer therapies.
The thienopyrazine ring system in this compound is also known for its ability to act as a scaffold for various bioactive molecules. By modifying substituents on this ring, chemists can tailor the compound's properties to target specific diseases or pathways. For instance, recent research has explored the use of this scaffold in designing inhibitors for protein kinases involved in neurodegenerative disorders such as Alzheimer's disease.
Moreover, the methylsulfonyl group attached to the pyrazine ring contributes significantly to the compound's pharmacokinetic profile. Studies have shown that this group enhances oral bioavailability and improves the compound's absorption across biological membranes. These properties are crucial for developing drugs that can be administered orally, thereby improving patient compliance.
In conclusion, (4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide with CAS No. 2165502-08-7 represents a promising lead compound in medicinal chemistry. Its unique structure, stereochemistry, and functional groups make it an attractive candidate for drug development. With ongoing research focusing on optimizing its biological activity and pharmacokinetic properties, this compound holds great potential for advancing therapeutic interventions in various disease areas.
2165502-08-7 ((4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide) 関連製品
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